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Abstract
BRX-235 is a potent, orally bioavailable small molecule inhibitor targeting the Phosphoinositide

3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. As an

imidazo[4,5-c]quinoline derivative, BRX-235 exhibits dual ATP-competitive inhibitory action

against all class I PI3K isoforms and mTOR complexes (mTORC1 and mTORC2). The

PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its

aberrant activation is a hallmark of many human cancers. By simultaneously blocking two key

nodes in this cascade, BRX-235 offers a comprehensive shutdown of oncogenic signaling,

leading to cell cycle arrest and apoptosis in tumor cells. This document provides a detailed

overview of the discovery, synthesis, mechanism of action, and key experimental data related

to BRX-235.

Discovery and Rationale
The PI3K/Akt/mTOR signaling network is one of the most frequently dysregulated pathways in

oncology, making it a highly attractive target for therapeutic intervention.[1][2][3] Initial efforts

targeting this pathway focused on inhibitors of mTORC1 (rapalogs) or selective PI3K inhibitors.

However, clinical experience revealed that the inhibition of mTORC1 can lead to a feedback

activation of Akt via PI3K, potentially mitigating the therapeutic effect.[4] This feedback loop

highlighted the need for agents that could simultaneously inhibit both PI3K and mTOR.
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The discovery of BRX-235 was the result of a rational drug design campaign aimed at

identifying dual PI3K/mTOR inhibitors with favorable pharmacological properties. The

imidazo[4,5-c]quinoline scaffold was identified as a promising starting point.[5] Through

systematic structure-activity relationship (SAR) studies, modifications were introduced to

optimize potency, selectivity, and pharmacokinetic parameters, culminating in the identification

of BRX-235 as a clinical development candidate.

Mechanism of Action: Dual PI3K/mTOR Inhibition
BRX-235 exerts its biological effects by binding to the ATP-binding cleft of PI3K and mTOR

kinases, preventing the phosphorylation of their respective substrates.[6]

PI3K Inhibition: By inhibiting class I PI3K isoforms (p110α, β, γ, δ), BRX-235 blocks the

conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-

trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors,

most notably the serine/threonine kinase Akt.

mTOR Inhibition: BRX-235 directly inhibits both mTORC1 and mTORC2 complexes.

Inhibition of mTORC1 prevents the phosphorylation of its key substrates, p70 S6 kinase

(S6K) and 4E-binding protein 1 (4E-BP1), leading to a shutdown of protein synthesis.

Inhibition of mTORC2, which is responsible for the full activation of Akt through

phosphorylation at the Ser473 site, provides a secondary mechanism for suppressing Akt

activity.

This dual inhibition leads to a robust blockade of the entire pathway, resulting in G1 cell cycle

arrest and the induction of apoptosis in sensitive cancer cell lines.[6][7]
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Caption: BRX-235 inhibits the PI3K/Akt/mTOR signaling pathway.
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Chemical Synthesis
BRX-235 is synthesized as part of a broader class of imidazo[4,5-c]quinoline derivatives. The

general synthetic route involves key steps such as the formation of a 6-bromo-4-chloro-3-

nitroquinoline intermediate, followed by a Suzuki reaction and subsequent closure of the

imidazolinone ring.[1][8]

A plausible, representative synthesis scheme is outlined below:

Formation of Quinoline Core: The synthesis begins with the reaction of 2-amino-5-

bromobenzoic acid and 4-nitrophenylacetonitrile to construct the foundational quinoline ring

structure.

Intermediate Halogenation & Nitration: The quinoline core undergoes halogenation and

nitration to yield the key intermediate, 6-bromo-4-chloro-3-nitroquinoline.

Suzuki Coupling: A Suzuki cross-coupling reaction is performed at the 6-position of the

quinoline ring to introduce necessary aryl or heteroaryl moieties, which are critical for tuning

the molecule's activity and properties.

Reduction and Cyclization: The nitro group at the 3-position is reduced to an amine. This is

followed by reaction with an appropriate reagent (e.g., triphosgene) to facilitate the closure of

the imidazole ring, yielding the final imidazo[4,5-c]quinoline scaffold of BRX-235.[1][8]

Quantitative Data Summary
The potency and pharmacokinetic properties of BRX-235 have been characterized through

various in vitro and clinical studies.

Table 1: In Vitro Kinase Inhibition
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Target IC₅₀ (nM)

p110α 4

p110β 75

p110δ 7

p110γ 5

mTOR 20.7

Data derived from in vitro kinase assays. Source: MedchemExpress.[9]

Table 2: Human Pharmacokinetic Parameters (Single Agent)

Parameter Value Condition

Maximum Tolerated Dose

(MTD)
1200 mg/day SDS Sachet Formulation

Variability (CV%) at 10 mg 24.8% Low-to-Moderate

Variability (CV%) at ≥100 mg >100% High

Common Adverse Events Nausea, Diarrhea, Vomiting High Doses

Data from a Phase I/Ib clinical trial. Source: Burris et al., 2018.[2][10]

Experimental Protocols
Protocol: Western Blot for Phospho-Akt (Ser473)
Inhibition
This protocol details the procedure to assess the pharmacodynamic effect of BRX-235 on Akt

phosphorylation in a cancer cell line.

1. Cell Culture and Treatment:
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Plate a human cancer cell line (e.g., SNU16 gastric cancer cells) in 6-well plates and grow to
70-80% confluency.
Treat cells with varying concentrations of BRX-235 (e.g., 0, 50, 100, 500 nM) dissolved in
DMSO for 24 hours. Ensure the final DMSO concentration is consistent across all wells and
does not exceed 0.1%.

2. Sample Preparation (Cell Lysis):

Aspirate media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to
each well.
Scrape cells and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes, vortexing occasionally.
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the
protein extract.

3. Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay kit according
to the manufacturer's instructions.

4. SDS-PAGE and Electrotransfer:

Normalize protein amounts for all samples. Prepare samples by adding 4x Laemmli sample
buffer and heating at 95°C for 5 minutes.
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained
protein ladder.
Run the gel at 100V until the dye front reaches the bottom.
Transfer proteins to a nitrocellulose or PVDF membrane at 100V for 90 minutes in a cold
room or with an ice pack.

5. Immunoblotting:

Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with
0.1% Tween-20 (TBST) for 1 hour at room temperature.
Incubate the membrane with the primary antibody for phospho-Akt (Ser473) (e.g., Cell
Signaling Technology #9271) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
[11]
Wash the membrane three times for 5 minutes each with TBST.
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Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at
room temperature.
Wash the membrane again three times for 5 minutes each with TBST.
To verify equal protein loading, strip the membrane and re-probe with an antibody for total
Akt.

6. Detection:

Prepare enhanced chemiluminescence (ECL) reagent.
Incubate the membrane in the ECL reagent for 1 minute.
Expose the membrane to X-ray film or a digital imager to visualize the protein bands.

Click to download full resolution via product page
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Caption: Workflow for Western Blot analysis of p-Akt inhibition.

Protocol: MTT Cell Viability Assay
This protocol measures the effect of BRX-235 on cell proliferation and viability. The assay relies

on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

1. Cell Seeding:

Seed cancer cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of
culture medium.
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
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2. Compound Treatment:

Prepare serial dilutions of BRX-235 in culture medium.
Remove the old medium from the plate and add 100 µL of medium containing the desired
concentrations of BRX-235 to the appropriate wells. Include vehicle control (DMSO) and
untreated control wells.
Incubate the plate for 48-72 hours.

3. MTT Incubation:

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible under a
microscope.

4. Solubilization of Formazan:

Carefully aspirate the medium from each well without disturbing the formazan crystals.
Add 100 µL of DMSO to each well to dissolve the crystals.
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete
solubilization.

5. Data Acquisition:

Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each treatment relative to the vehicle control
using the formula:
% Viability = (Absorbance of Test Well / Absorbance of Control Well) * 100

Conclusion
BRX-235 is a potent dual inhibitor of the PI3K/mTOR pathway, a critical signaling cascade in

cancer cell proliferation and survival. Its mechanism of action provides a comprehensive

blockade of this pathway, overcoming the feedback activation loops that can limit the efficacy of

single-target agents. Preclinical data demonstrate significant in vitro potency and in vivo

activity. While clinical studies have shown evidence of target engagement, challenges related

to pharmacokinetic variability and gastrointestinal toxicity at higher doses have been noted.[2]

[10] Further research and formulation development may help optimize the therapeutic window
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for BRX-235 and similar dual PI3K/mTOR inhibitors, solidifying their role in the landscape of

targeted cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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